molecular formula C24H29NO2S B11085055 8-Tert-butyl-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

8-Tert-butyl-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No.: B11085055
M. Wt: 395.6 g/mol
InChI Key: MJRRKPUSPFNMKE-UHFFFAOYSA-N
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Description

8-(TERT-BUTYL)-4-(4-PHENOXYPHENYL)-1-THIA-4-AZASPIRO[45]DECAN-3-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(TERT-BUTYL)-4-(4-PHENOXYPHENYL)-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Functional Groups: The tert-butyl and phenoxyphenyl groups can be introduced through substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

8-(TERT-BUTYL)-4-(4-PHENOXYPHENYL)-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the phenoxyphenyl group or the tert-butyl group using suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

8-(TERT-BUTYL)-4-(4-PHENOXYPHENYL)-1-THIA-4-AZASPIRO[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(TERT-BUTYL)-4-(4-PHENOXYPHENYL)-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Spiro Compounds: Other spirocyclic compounds with similar structures.

    Phenoxyphenyl Derivatives: Compounds containing the phenoxyphenyl group.

    Tert-Butyl Derivatives: Compounds with the tert-butyl group.

Uniqueness

8-(TERT-BUTYL)-4-(4-PHENOXYPHENYL)-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H29NO2S

Molecular Weight

395.6 g/mol

IUPAC Name

8-tert-butyl-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C24H29NO2S/c1-23(2,3)18-13-15-24(16-14-18)25(22(26)17-28-24)19-9-11-21(12-10-19)27-20-7-5-4-6-8-20/h4-12,18H,13-17H2,1-3H3

InChI Key

MJRRKPUSPFNMKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)N(C(=O)CS2)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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